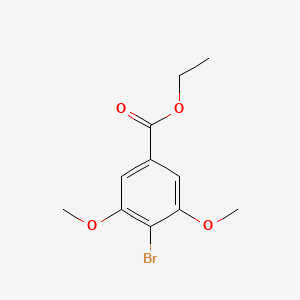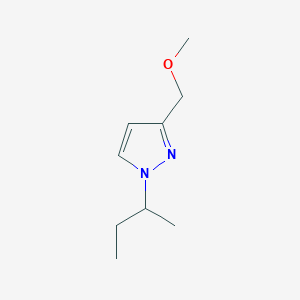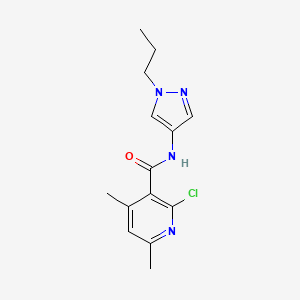
Ethyl 4-bromo-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3,5-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used in various chemical reactions and has a molecular weight of 289.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H3BrO4). The benzoate group contains a bromine atom (Br) and two methoxy groups (OCH3) at the 4th and 5th positions respectively .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 289.13 .Aplicaciones Científicas De Investigación
1. Metabolic Pathways Analysis
Ethyl 4-bromo-3,5-dimethoxybenzoate, also related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolic pathways. Research involving human hepatocytes indicated oxidative deamination resulting in various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid. This study is significant for understanding the metabolism and potential toxicological effects of related compounds (Carmo et al., 2005).
2. Microwave-Enhanced Suzuki-Miyaura Vinylation
Research on the Suzuki-Miyaura cross-coupling reactions, relevant to this compound, explored the microwave-enhanced vinylation of sterically hindered substrates. It involved coupling benzyl 3,5-bis(benzyloxy)-4-bromobenzoate to produce various derivatives, showcasing the compound's relevance in chemical synthesis (Brooker et al., 2010).
3. Synthesis of Pharmacologically Active Compounds
This compound is also relevant in synthesizing pharmacologically active compounds. For instance, research has been conducted on synthesizing 5-substituted benzamides using similar compounds, highlighting its utility in developing potential therapeutic agents (Högberg et al., 1990).
4. Hydrogen-Bonded Crystal Structures
Studies on the hydrogen-bonded crystal structures of related compounds, such as 3,5-dimethoxybenzoic acid, have provided insights into molecular interactions and crystal engineering. This research can inform the development of materials with specific molecular arrangements and properties (Lynch et al., 1994).
5. Catalyst-Free P-C Coupling Reactions
In the realm of green chemistry, the compound's analogs have been used in catalyst-free P-C coupling reactions. This approach is significant for environmental sustainability, offering a method to synthesize phosphinoylbenzoic acids without the need for a catalyst (Jablonkai & Keglevich, 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that brominated compounds often interact with biological targets through halogen bonding, which can influence the structure and function of target molecules .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways due to their reactivity and ability to form halogen bonds .
Pharmacokinetics
The bromine atom in the compound could potentially affect its pharmacokinetic properties, as brominated compounds are often lipophilic and can accumulate in fatty tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-bromo-3,5-dimethoxybenzoate . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Propiedades
IUPAC Name |
ethyl 4-bromo-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGSBGWQRXWQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2852956.png)
![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2852957.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852959.png)
![N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2852960.png)

![Methyl 5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2852962.png)

![methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate](/img/structure/B2852965.png)
![N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2852966.png)
![N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2852968.png)




